5-Chlorosalicyl alcohol
Overview
Description
5-Chlorosalicyl alcohol is a chemical compound with the linear formula C7H7ClO2 . It has a molecular weight of 158.586 .
Molecular Structure Analysis
The molecular structure of 5-Chlorosalicyl alcohol is represented by the linear formula C7H7ClO2 . It has a molecular weight of 158.58 g/mol . The InChI Key for this compound is AFPSETMCMFRVPG-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Chlorosalicyl alcohol are not detailed in the search results, alcohols in general undergo several types of reactions. These include reactions involving the oxygen-hydrogen bond, which can lead to the formation of salts with acids and bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chlorosalicyl alcohol include a molecular weight of 158.58 g/mol and a density of 1.395±0.06 g/cm3 . The boiling points of alcohols increase as the number of carbon atoms increases .
Scientific Research Applications
Pharmacological Properties :
- 5-Chlorosalicyl alcohol and its derivatives have been studied for their potential anti-inflammatory and antipyretic properties. Research indicates that 5-Chlorosalicyl alcohol, as a major metabolic end-product, displays effectiveness as an anti-inflammatory and antipyretic agent. However, it also possesses some adverse effects such as being ulcerogenic in certain conditions (Sofia, Diamantis, & Ludwig, 1975).
Photophysical Study :
- A detailed photophysical study of 5-Chlorosalicyl alcohol has been conducted, revealing insights into its excited-state intramolecular proton transfer reaction. This study is important for understanding the behavior of this compound under various conditions, which can be relevant for its applications in pharmaceuticals and other fields (Paul, Samanta, & Guchhait, 2010).
Antibacterial and Antifungal Applications :
- Triclosan, a derivative of 5-Chlorosalicyl alcohol, is widely used as an antibacterial and antifungal agent. It has been found in various products like toothpastes, soaps, and plastics. Its mechanism of action has been attributed to the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR), crucial for lipid biosynthesis in bacteria (Levy et al., 1999).
Environmental Impact Study :
- The fate and removal of Triclosan, derived from 5-Chlorosalicyl alcohol, in wastewater treatment systems have been studied. This research is critical for understanding the environmental impact of such compounds and their residues in water bodies (McAvoy et al., 2002).
Chemical Synthesis Applications :
- The compound has been explored in the synthesis of chiral β-chlorotetrahydrofurans, highlighting its utility in chemical synthesis and pharmaceutical manufacturing (Zeng, Miao, Wang, Xia, & Sun, 2013).
Molecular Interaction Studies :
- Studies have been conducted on the interaction of 5-Chlorosalicyl alcohol with other molecules, like in the crystal structure analysis of its complex with theophylline. Such studies are important for pharmaceutical applications where drug interactions are critical (Shefter, 1969).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPSETMCMFRVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201450 | |
Record name | 5-Chlorosalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosalicyl alcohol | |
CAS RN |
5330-38-1 | |
Record name | 5-Chloro-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5330-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorosalicyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5330-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorosalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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